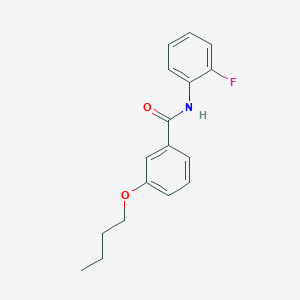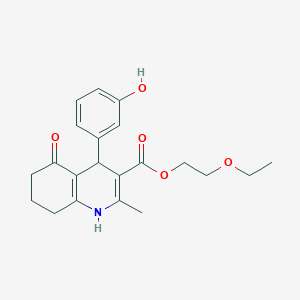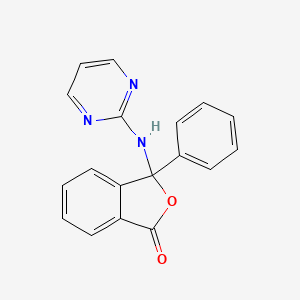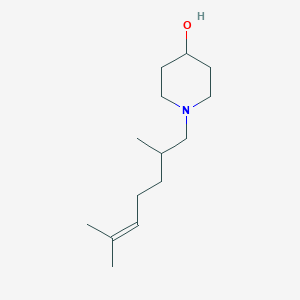![molecular formula C19H15F3N4O2 B5084356 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPN-171 and belongs to the class of small molecule inhibitors.
作用机制
The mechanism of action of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide involves the inhibition of a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD), which is an essential cofactor for various metabolic processes. By inhibiting NAMPT, 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide reduces the levels of NAD, leading to a decrease in cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide are mainly related to its inhibition of NAMPT. This inhibition leads to a decrease in NAD levels, which in turn affects various metabolic processes. Studies have shown that this compound can induce apoptosis in cancer cells and reduce inflammation in various disease models.
实验室实验的优点和局限性
One of the main advantages of using 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide in lab experiments is its specificity towards NAMPT. This allows for a more targeted approach in studying the effects of NAMPT inhibition on cellular metabolism. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for the study of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide. One of the main directions is the development of more potent and selective inhibitors of NAMPT. Additionally, further studies are needed to investigate the potential applications of this compound in other disease models, such as metabolic disorders and autoimmune diseases. Finally, more research is needed to understand the long-term effects of NAMPT inhibition on cellular metabolism and overall health.
Conclusion:
In conclusion, 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards NAMPT makes it a valuable tool in studying the effects of NAMPT inhibition on cellular metabolism. While there are limitations to using this compound in lab experiments, its potential applications in cancer research, inflammation, autoimmune diseases, and metabolic disorders make it an important area of study for future research.
合成方法
The synthesis method for 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide involves a series of chemical reactions. The starting materials for the synthesis are nicotinamide and 3-(trifluoromethyl)phenol. The synthesis involves the use of various reagents such as sodium hydride, iodomethane, and pyridine. The final product is obtained after several purification steps.
科学研究应用
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has also been studied for its potential applications in inflammation, autoimmune diseases, and metabolic disorders.
属性
IUPAC Name |
6-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)14-4-1-5-15(9-14)28-18-13(3-2-8-24-18)11-26-16-7-6-12(10-25-16)17(23)27/h1-10H,11H2,(H2,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSLIVTTOWCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC3=NC=C(C=C3)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)

![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)


![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]isonicotinamide 1-oxide](/img/structure/B5084348.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5084354.png)
